molecular formula C13H17N3O2 B8287662 1-(m-Methoxyphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

1-(m-Methoxyphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

Cat. No. B8287662
M. Wt: 247.29 g/mol
InChI Key: BVPKBYWSGUFDLG-UHFFFAOYSA-N
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Patent
US03998958

Procedure details

Conversion of the hydrochloride salt of 2-imino-1-methylpyrrolidine (6.73 g.; 0.05 mole) to the free base (4.9 g. assuming 100% conversion) is carried out in the usual manner. After drying over K2CO3, the benzene layer is stirred at room temperature and 7.45 g. (0.05 mole) of m-methoxyphenylisocyanate is added. The reaction mixture is stirred overnight and then taken to dryness in vacuo to give a white solid residue of 1-m-methoxyphenyl-3-(1-methyl-2-pyrrolidylidene)urea, m.p. = 123°-125° C. Recrystallizations from acetone affords the pure product, m.p. = 128°-129.5° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[CH3:8][O:9][C:10]1[CH:11]=[C:12]([N:16]=[C:17]=[O:18])[CH:13]=[CH:14][CH:15]=1>>[CH3:8][O:9][C:10]1[CH:11]=[C:12]([NH:16][C:17]([N:1]=[C:2]2[CH2:6][CH2:5][CH2:4][N:3]2[CH3:7])=[O:18])[CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
6.73 g
Type
reactant
Smiles
N=C1N(CCC1)C
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
COC=1C=C(C=CC1)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the benzene layer is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over K2CO3
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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